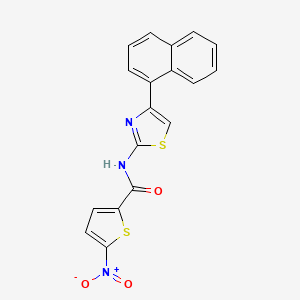

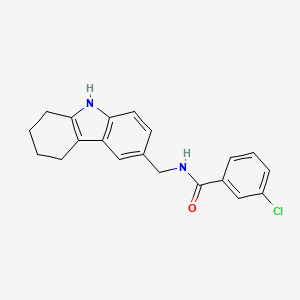

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide" is a derivative of thiazole and naphthalene, which are chemical structures known for their potential biological activities. The naphthalene moiety, in particular, is a polycyclic aromatic hydrocarbon that is often incorporated into compounds for its properties. Thiazole derivatives are of interest due to their diverse biological activities, including anticonvulsant and antitumor effects .

Synthesis Analysis

The synthesis of related naphthalene-thiazole derivatives involves the reaction of appropriate precursors such as naphthalen-2-yl thiazole carboxyl chloride with amines or other nucleophiles. For instance, a series of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones were prepared by reacting 4-methyl-2-(naphthalen-2-yl)thiazole-5-carbonyl chloride with amines . Similarly, other derivatives like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide were synthesized and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide showed that it crystallizes in the triclinic space group with a chair conformation for the cyclohexane ring . The molecular conformation is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring . Similarly, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was characterized by single-crystal X-ray diffraction, revealing its triclinic system and space group .

Chemical Reactions Analysis

The chemical reactivity of naphthalene-thiazole derivatives can be inferred from their functional groups. The presence of amide, ester, or carboxylate groups can lead to various chemical reactions, including nucleophilic substitution or addition reactions. The antitumor and DNA photocleavage activities of some thiazo- or thiadiazo-naphthalene carboxamides suggest that these compounds can interact with biological macromolecules, potentially through covalent or non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline nature, solubility, melting points, and stability. The crystal structure analysis provides insights into the molecular packing and potential intermolecular interactions, such as hydrogen bonding . The thermal stability can be assessed by techniques like TGA/DTA, and the electronic properties can be studied through UV-Visible spectroscopy and frontier molecular orbital (FMO) analysis . The biological activities, such as antifungal and antivirus effects, are indicative of the chemical properties that enable these compounds to interact with biological targets .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis and Structure Analysis : The compound has been synthesized through various chemical reactions, including condensation and oxidation processes, with detailed studies on its structure and reactivity (Aleksandrov et al., 2018).

Chemical Reactivity and Compound Formation

- Electrophilic Substitution Reactions : Studies have shown that compounds similar to N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, demonstrating diverse chemical reactivity (Aleksandrov & El’chaninov, 2017).

Pharmaceutical Applications

Antibacterial and Antifungal Activities : Compounds derived from similar structures have shown notable antibacterial and antifungal activities against various strains, highlighting their potential in pharmaceutical applications (Patel & Patel, 2015).

Anticonvulsant Screening : Research indicates that β-naphthalene incorporated thiazole-5-carboxamides, closely related to the compound , have significant anticonvulsant activity, suggesting a potential application in treating seizures (Arshad et al., 2019).

Material Science and Spectroscopy

- Spectroscopic and Computational Studies : Compounds with a structure similar to N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide have been studied using spectroscopic and computational methods, providing insights into their molecular properties and potential applications in material science (Fedyshyn et al., 2020).

Antitumor and Anti-Parkinson's Activity

Antitumor and DNA Photocleavage Activities : Some derivatives have shown antitumor properties and DNA photocleaving abilities, suggesting their use in cancer therapy and molecular biology research (Li et al., 2005).

Anti-Parkinson's Screening : Studies on similar derivatives have revealed significant anti-Parkinson's activity, offering potential therapeutic applications for Parkinson's disease (Gomathy et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3S2/c22-17(15-8-9-16(26-15)21(23)24)20-18-19-14(10-25-18)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDFCOMCGFKQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)

![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)

![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2543677.png)

![1-[6-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2543680.png)